molecular formula C12H10Br2 B051781 1,5-Bis(bromomethyl)naphthalene CAS No. 21646-18-4

1,5-Bis(bromomethyl)naphthalene

Cat. No.: B051781
CAS No.: 21646-18-4
M. Wt: 314.01 g/mol
InChI Key: ZNHUYTIFYQXOCM-UHFFFAOYSA-N
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Description

1,5-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂. It belongs to the class of aromatic halides and consists of a naphthalene core structure with two bromomethyl groups attached at the 1st and 5th positions . This compound is known for its utility in organic synthesis and various industrial applications.

Mechanism of Action

Biochemical Pathways

There is currently no documented information on the specific biochemical pathways affected by 1,5-BMN. . This suggests that 1,5-BMN could potentially interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

For instance, 1,5-BMN is likely a solid at room temperature due to its high molecular weight . It is expected to be slightly soluble in organic solvents due to the aromatic core and hydrophobic character of the molecule. These properties could influence the compound’s absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(bromomethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 1,5-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo selective substitution and coupling reactions distinguishes it from other brominated naphthalene derivatives .

Properties

IUPAC Name

1,5-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUYTIFYQXOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495135
Record name 1,5-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21646-18-4
Record name 1,5-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,5-bis(bromomethyl)naphthalene in the synthesis of the naphthalenoparacyclophane-1,13-diene?

A1: this compound serves as a key starting material in the synthesis of naphthalenoparacyclophane-1,13-diene. The research paper states that the cyclophane is synthesized "in four steps from this compound and 1,4-benzenedimethanethiol" []. While the specific reaction details aren't provided in the abstract, it's likely that the bromomethyl groups act as electrophilic sites, allowing for a cyclization reaction with the 1,4-benzenedimethanethiol to form the cyclophane structure.

Q2: The abstract mentions that the synthesized naphthalenoparacyclophanediene has potential applications in various fields. Does the structure of this compound influence these potential applications?

A2: While this compound itself is not directly responsible for the potential applications of the final cyclophanediene, its structure dictates the position of the naphthalene moiety within the final molecule. This positioning directly influences the strain energy and electronic properties of the cyclophanediene []. Therefore, the structure of this compound plays a crucial role in defining the final structure and, consequently, the potential applications of the synthesized naphthalenoparacyclophane-1,13-diene.

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